Elgodipine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

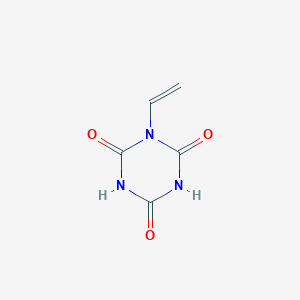

Le hydrochlorure d'elgodipine est un dérivé de la phényldihydropyridine qui agit comme antagoniste des canaux calciques. Il inhibe à la fois les canaux calciques de type T et de type L de manière concentration-dépendante. Initialement développé pour le traitement des maladies cardiovasculaires, son développement a été interrompu après des essais cliniques .

Méthodes De Préparation

Le hydrochlorure d'elgodipine peut être synthétisé par un processus en plusieurs étapes :

Alkylation : Le N-méthyl-2-aminoéthanol est alkylé avec du chlorure de 4-fluorobenzyl pour produire du 2-[N-(4-fluorobenzyl)-N-méthylamino]éthanol.

Estérification : Cet intermédiaire est estérifié avec la 2,2,6-triméthyl-4H-1,3-dioxin-4-one pour donner l'acétoacétate d'ester correspondant.

Condensation : L'acétoacétate d'ester est ensuite condensé avec la 2,3-méthylènedioxybenzaldéhyde pour former le 2-[N-(4-fluorobenzyl)-N-méthylamino]éthyl 2-(2,3-méthylènedioxybenzylidène)acétoacétate.

Cyclisation : Enfin, ce composé est cyclisé avec l'isopropyl 3-aminocrotonate pour produire l'elgodipine.

Analyse Des Réactions Chimiques

Le hydrochlorure d'elgodipine subit diverses réactions chimiques :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier sa structure, modifiant potentiellement ses propriétés pharmacologiques.

4. Applications de la recherche scientifique

Le hydrochlorure d'elgodipine a été étudié de manière approfondie pour ses effets cardiovasculaires. Il s'est montré prometteur comme agent anti-ischémique chez les patients souffrant d'angine de poitrine stable chronique, améliorant la tolérance à l'effort et réduisant les symptômes de l'angine . De plus, ses propriétés hémodynamiques ont été évaluées sur divers modèles animaux, démontrant son potentiel à améliorer le débit sanguin coronaire sans tachycardie réflexe significative . Bien que son développement ait été interrompu, il reste un composé intéressant dans la recherche cardiovasculaire.

5. Mécanisme d'action

Le hydrochlorure d'elgodipine exerce ses effets en inhibant les canaux calciques de type L et de type T. Cette inhibition conduit à une vasodilatation et à une diminution de la résistance vasculaire systémique, ce qui améliore à son tour la fonction cardiaque. En réduisant l'afflux d'ions calcium dans les cellules musculaires cardiaques et lisses, l'elgodipine diminue la demande en oxygène myocardique et augmente le débit sanguin coronaire, soulageant ainsi les symptômes de l'angine .

Applications De Recherche Scientifique

Elgodipine hydrochloride has been studied extensively for its cardiovascular effects. It has shown promise as an anti-ischaemic agent in patients with chronic stable angina, improving exercise tolerance and reducing symptoms of angina . Additionally, its hemodynamic properties have been evaluated in various animal models, demonstrating its potential to improve coronary blood flow without significant reflex tachycardia . Although its development was discontinued, it remains a compound of interest in cardiovascular research.

Mécanisme D'action

Elgodipine hydrochloride exerts its effects by inhibiting L-type and T-type calcium channels. This inhibition leads to vasodilation and decreased systemic vascular resistance, which in turn improves cardiac function. By reducing the influx of calcium ions into cardiac and smooth muscle cells, elgodipine decreases myocardial oxygen demand and increases coronary blood flow, thereby alleviating symptoms of angina .

Comparaison Avec Des Composés Similaires

Le hydrochlorure d'elgodipine appartient à la classe des antagonistes des canaux calciques de type dihydropyridine, similaires à des composés comme la nifédipine, la nicardipine et l'amlodipine. Comparé à la nicardipine, l'elgodipine a montré une moindre tachycardie réflexe et a un effet plus favorable sur l'équilibre entre l'offre et la demande d'oxygène myocardique . Sa capacité unique à augmenter le débit sanguin coronaire sans augmentation significative de la consommation d'oxygène myocardique le différencie des autres composés similaires .

Références

Propriétés

Numéro CAS |

121489-04-1 |

|---|---|

Formule moléculaire |

C29H34ClFN2O6 |

Poids moléculaire |

561.0 g/mol |

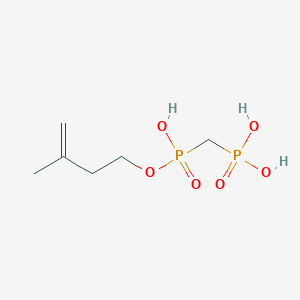

Nom IUPAC |

3-O-[2-[(4-fluorophenyl)methyl-methylamino]ethyl] 5-O-propan-2-yl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C29H33FN2O6.ClH/c1-17(2)38-29(34)25-19(4)31-18(3)24(26(25)22-7-6-8-23-27(22)37-16-36-23)28(33)35-14-13-32(5)15-20-9-11-21(30)12-10-20;/h6-12,17,26,31H,13-16H2,1-5H3;1H |

Clé InChI |

JBKDMKOYLBVOOR-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F.Cl |

SMILES canonique |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F.Cl |

Synonymes |

elgodipine IQB 875 IQB-875 isopropyl (2-(N-methyl-N-(4-fluorobenzyl)amine)ethyl-2,6-dimethyl-4-(2',3'-methylenedioxyphenyl)-1,5-dihydropyridine-3,5-dicarboxylate) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B55784.png)

![Pyrazolo[1,5-a]pyridine-3-acetonitrile](/img/structure/B55798.png)

![7-[(2S,4S)-4-amino-2-methylpyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B55802.png)